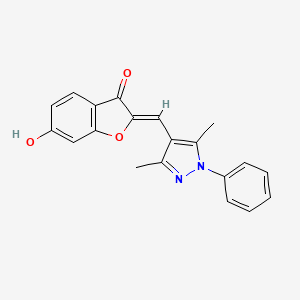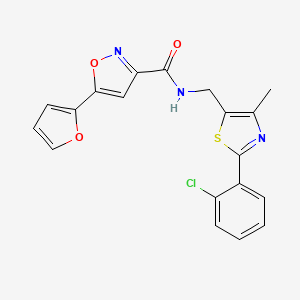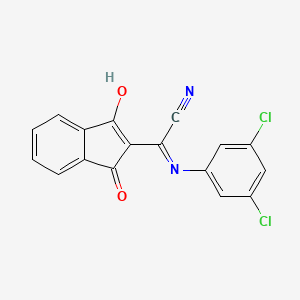![molecular formula C22H20N4O5 B2928717 methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate CAS No. 932990-80-2](/img/structure/B2928717.png)
methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone core, an acetamido group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenyl isocyanate with a suitable pyridazinone derivative, followed by esterification with methyl 4-aminobenzoate under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions: Methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzoate ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- Methyl 4-{3-[(2-methylphenyl)carbamoyl]-4-oxo-1,4-dihydropyridazin-1-yl}benzoate
- Benzoic acid, 4-methylphenyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
Comparison: Methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in various applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
methyl 4-[[2-[3-[(4-methylphenyl)carbamoyl]-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-14-3-7-17(8-4-14)24-21(29)18-11-12-20(28)26(25-18)13-19(27)23-16-9-5-15(6-10-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFGUSHQDAYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2928635.png)
![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)
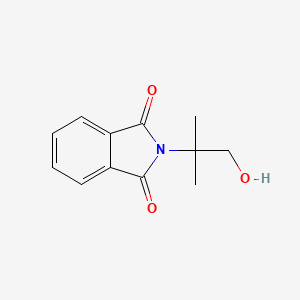
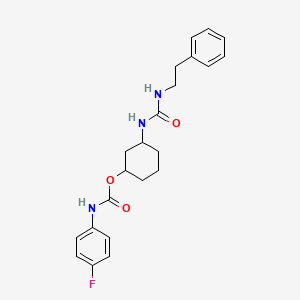
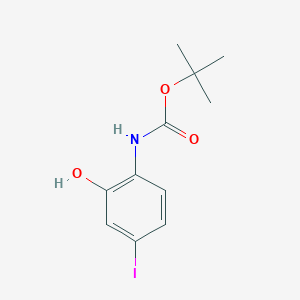
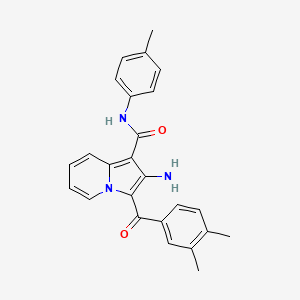
![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)
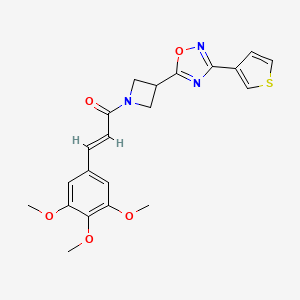
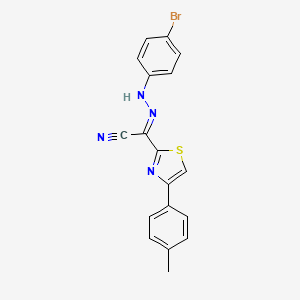
![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)

